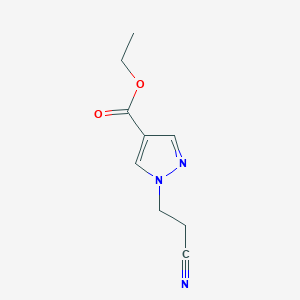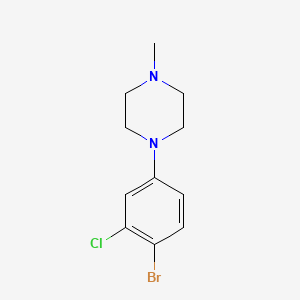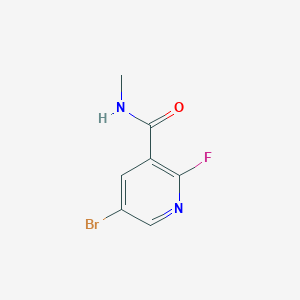
3-Bromo-5-methyl-2-(methylthio)pyridine
Übersicht
Beschreibung
3-Bromo-5-methyl-2-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS . It belongs to the class of pyridines.
Synthesis Analysis
The synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine can be achieved from 3,5-Dibromopyridine and Sodium thiomethoxide . Another synthesis method involves the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0 - 20°C .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methyl-2-(methylthio)pyridine is represented by the SMILES stringCSc1ncc(C)cc1Br . The InChI key is DNPQVOGPRPPDLC-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-5-methyl-2-(methylthio)pyridine is 218.11 . It has a density of 1.617 g/cm3 . The boiling point is 251.122°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
3-Bromo-5-methyl-2-(methylthio)pyridine is a compound that has been studied for its potential in synthesizing various heterocyclic compounds. Research by Zav’yalova, Zubarev, and Shestopalov (2009) explored the reactions of methyllithium with related pyridine derivatives to afford substituted products, which were then used in the synthesis of different heterocyclic structures. This process involves bromination reactions under various conditions, highlighting the compound's utility in organic synthesis and the creation of novel chemical entities (Zav’yalova, Zubarev, & Shestopalov, 2009).
Regiocontrolled SNAr Reactions
Another significant application is in the regiocontrolled nucleophilic aromatic substitution (SNAr) reactions. Begouin, Peixoto, and Queiroz (2013) demonstrated the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and 3-halo-2-(hetero)arylthieno[3,2-b]pyridines via a key step involving the formation of bromo(methylthio)pyridines. This method leverages the reactivity of 3-bromo-2-chloropyridine or 2-bromo-3-fluoropyridine to produce compounds with potential applications in materials science and pharmaceuticals (Begouin, Peixoto, & Queiroz, 2013).
Synthesis of Novel Pyridine-Based Derivatives
The compound also serves as a precursor in the synthesis of novel pyridine-based derivatives with potential biological activities. Ahmad et al. (2017) utilized palladium-catalyzed Suzuki cross-coupling reactions to create a series of new pyridine derivatives from bromo-methylpyridinamines. These derivatives were investigated for their biological activities, including anti-thrombolytic and biofilm inhibition, showcasing the compound's role in developing new therapeutic agents (Ahmad et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound can act as a raw material to prepare other chemical derivatives .
Mode of Action
It has been demonstrated to function as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This suggests that it may interact with its targets through a mechanism involving palladium catalysis.
Biochemical Pathways
The compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This suggests that it could affect biochemical pathways related to biaryl synthesis.
Result of Action
It can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation , suggesting that it may have a role in the synthesis of these compounds.
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQVOGPRPPDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-(methylthio)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



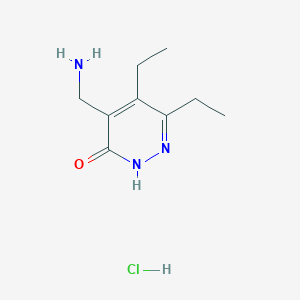

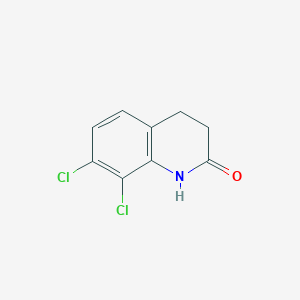

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
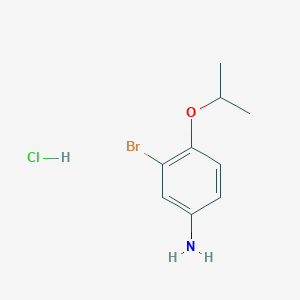

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

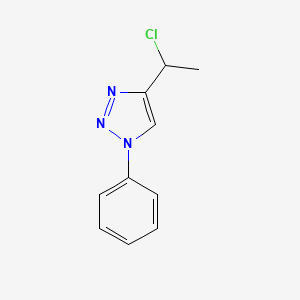
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
